molecular formula C10H16N4O2 B10973429 1-ethyl-N-(morpholin-4-yl)-1H-pyrazole-3-carboxamide

1-ethyl-N-(morpholin-4-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B10973429
M. Wt: 224.26 g/mol
InChI Key: IVDNUNVGFGRDQZ-UHFFFAOYSA-N
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Description

1-ETHYL-N-MORPHOLINO-1H-PYRAZOLE-3-CARBOXAMIDE is a nitrogen-containing heterocyclic compound It features a pyrazole ring, which is a five-membered ring with two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ETHYL-N-MORPHOLINO-1H-PYRAZOLE-3-CARBOXAMIDE typically involves the condensation of 1,3-diketones with arylhydrazines. This reaction is often catalyzed by acids or bases and can be carried out under reflux conditions . Another method involves the reaction of electron-deficient N-arylhydrazones with nitroolefins, which allows for the regioselective synthesis of substituted pyrazoles .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-ETHYL-N-MORPHOLINO-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms in the pyrazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while reduction may produce pyrazoline derivatives.

Scientific Research Applications

1-ETHYL-N-MORPHOLINO-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ETHYL-N-MORPHOLINO-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-ETHYL-N-MORPHOLINO-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its specific substitution pattern and the presence of the morpholino group. This structural feature may confer distinct biological activities and chemical reactivity compared to other pyrazole derivatives.

Properties

Molecular Formula

C10H16N4O2

Molecular Weight

224.26 g/mol

IUPAC Name

1-ethyl-N-morpholin-4-ylpyrazole-3-carboxamide

InChI

InChI=1S/C10H16N4O2/c1-2-13-4-3-9(11-13)10(15)12-14-5-7-16-8-6-14/h3-4H,2,5-8H2,1H3,(H,12,15)

InChI Key

IVDNUNVGFGRDQZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)C(=O)NN2CCOCC2

Origin of Product

United States

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